molecular formula C5H5BrN4O B13664807 5-Bromopyrimidine-4-carbohydrazide

5-Bromopyrimidine-4-carbohydrazide

Cat. No.: B13664807
M. Wt: 217.02 g/mol
InChI Key: NORJWHZDKMYMKW-UHFFFAOYSA-N
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Description

5-Bromopyrimidine-4-carbohydrazide is a chemical compound with the molecular formula C5H5BrN4O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 5-position and a carbohydrazide group at the 4-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromopyrimidine-4-carbohydrazide typically involves the reaction of 5-bromopyrimidine with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The process can be summarized as follows:

    Starting Material: 5-bromopyrimidine

    Reagent: Hydrazine hydrate

    Solvent: Ethanol or methanol

    Conditions: Reflux

The reaction proceeds with the nucleophilic attack of hydrazine on the carbonyl carbon of the 5-bromopyrimidine, leading to the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromopyrimidine-4-carbohydrazide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Condensation Reactions: The carbohydrazide group can react with aldehydes and ketones to form hydrazones.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.

    Condensation Reactions: Aldehydes or ketones in the presence of acid or base catalysts.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines.

    Condensation Reactions: Formation of hydrazones.

    Oxidation and Reduction: Formation of oxidized or reduced derivatives of the compound.

Scientific Research Applications

5-Bromopyrimidine-4-carbohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromopyrimidine-4-carbohydrazide involves its interaction with biological molecules. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyrimidine: Lacks the carbohydrazide group, making it less versatile in certain reactions.

    4-Carbohydrazide Pyrimidine: Lacks the bromine atom, affecting its reactivity and applications.

Uniqueness

5-Bromopyrimidine-4-carbohydrazide is unique due to the presence of both the bromine atom and the carbohydrazide group, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C5H5BrN4O

Molecular Weight

217.02 g/mol

IUPAC Name

5-bromopyrimidine-4-carbohydrazide

InChI

InChI=1S/C5H5BrN4O/c6-3-1-8-2-9-4(3)5(11)10-7/h1-2H,7H2,(H,10,11)

InChI Key

NORJWHZDKMYMKW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)C(=O)NN)Br

Origin of Product

United States

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